molecular formula C19H22BN3O4S B1404325 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine CAS No. 934178-97-9

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine

Cat. No. B1404325
M. Wt: 399.3 g/mol
InChI Key: ZYPOBLQBYBAHND-UHFFFAOYSA-N
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Description

The compound contains a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic aromatic system often found in bioactive molecules. It also has a tosyl group, which is a good leaving group often used in organic synthesis, and a tetramethyl-1,3,2-dioxaborolane group, which is commonly used in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

The compound likely participates in Suzuki-Miyaura cross-coupling reactions, given the presence of the dioxaborolane group . The tosyl group could potentially be displaced by nucleophiles in substitution reactions.

Scientific Research Applications

1. Synthesis and Structural Analysis

  • Synthesis and Crystallography

    This compound is synthesized through a multi-step substitution reaction. Techniques such as FTIR, NMR, and mass spectrometry confirm its structure. Additionally, X-ray diffraction provides crystallographic and conformational analyses. Such studies are vital for understanding the molecular and crystalline structures of new chemical compounds (Huang et al., 2021).

  • DFT Studies

    Density Functional Theory (DFT) calculations are used to further understand the molecular structures, molecular electrostatic potentials, and frontier molecular orbitals. These findings are significant for comprehending the physicochemical properties of the compounds (Huang et al., 2021).

2. Polymer Synthesis

  • Polymerization: It is used in the synthesis of deeply colored polymers with significant molecular weights, demonstrating its utility in polymer chemistry. These polymers are soluble in common organic solvents, which can be important for various applications in material science (Welterlich, Charov & Tieke, 2012).

3. Antiviral Research

  • Antiviral Applications: Compounds structurally related to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine have shown antiviral activities. This is particularly relevant for research in medicinal chemistry, where such compounds can be developed as potential treatments for viral infections (Legraverend et al., 1985).

4. Medicinal Chemistry

  • Conjugated Polymers: It's used in the preparation of highly luminescent conjugated polymers. These polymers exhibit bright colors and are relevant in the development of materials for optoelectronic devices (Zhu et al., 2007).

properties

IUPAC Name

7-(4-methylphenyl)sulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BN3O4S/c1-13-6-8-14(9-7-13)28(24,25)23-11-16(15-10-21-12-22-17(15)23)20-26-18(2,3)19(4,5)27-20/h6-12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPOBLQBYBAHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=NC=NC=C23)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine

Synthesis routes and methods

Procedure details

As shown in FIG. 1—step iv, a mixture of compound 1004 (140 mg, 0.40 mmol), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane dimer (121 mg, 0.477 mmol), PdCl2 dppf2 (16 mg, 0.02 mmol) and potassium acetate (117 mg, 1.19 mmol) in 2 mL of DME were microwaved at 150° C. for 10 minutes. The reaction mixture was filtered through a short pad of silica gel with 30% EtOAc-70% hexanes as eluent to provide, after concentration to dryness, 158 mg (98%) of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, compound 1005: ESMS M+1=317.07.
[Compound]
Name
iv
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
117 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine

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